tert-Butyl 3-iodobenzoate
Overview
Description
Tert-Butyl 3-iodobenzoate is a chemical compound used as a building block for the synthesis of various biologically active compounds . It is an electron-rich aryl iodide . The compound has a molecular weight of 304.13 .
Synthesis Analysis
The synthesis of tert-Butyl 3-iodobenzoate involves the reaction of 3-iodobenzoic acid with Boc2O in dichloromethane under a nitrogen atmosphere . Another synthesis method involves the reaction of tert-butyl iodobenzoperoxoate with alkenes in the presence of copper salts .Molecular Structure Analysis
The molecular structure of tert-Butyl 3-iodobenzoate is represented by the formula C11H13IO2 . The InChI code for the compound is 1S/C11H13IO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 .Chemical Reactions Analysis
Tert-Butyl 3-iodobenzoate is a strong free-radical source . It is used as a polymerization initiator, catalyst, vulcanizing agent, cross-linking agent, and chemical intermediate . The compound participates in various reactions, including the Heck reaction .Physical And Chemical Properties Analysis
Tert-Butyl 3-iodobenzoate is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Alkenyl Iodobenzoate Derivatives
The compound is used in the synthesis of new alkenyl iodobenzoate derivatives via the Kharasch-Sosnovsky reaction . This involves the reaction of tert-butyl iodobenzoperoxoate with alkenes in the presence of copper salts . The best result was obtained using tert-butyl-iodobenzoperoxoate in the presence of copper (I) iodide (5 mol%) in refluxing acetonitrile with a good yield (92%) .
Preparation of Allylic Esters
The compound is used in the preparation of allylic esters via allylic C-H bond oxidation of olefins . This reaction introduces a suitable synthetic route for preparing pharmaceuticals and natural products .
3. Development of Pharmaceuticals and Natural Products The compound plays a crucial role in the development of pharmaceuticals and natural products such as leukotriene B4 (an inflammation mediator), chrysanthemic acid, amyrin, and brevetoxin .
Synthesis of Iodo-Allylic Esters
The compound is used in the synthesis of iodo-allylic esters from alkenes in the presence of copper salts . These iodo-allylic esters are important intermediates in organic synthesis .
Synthesis of Cyclohexnyl-2-Iodobenzoate
The compound is used in the synthesis of cyclohexnyl-2-iodobenzoate, which is a precursor for the Heck reaction .
Synthesis of New Derivatives
The compound is used in the synthesis of new derivatives of iodo-allylic esters through the Kharasch and Sosnovsky reaction .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUWLKIILSZGIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593340 | |
Record name | tert-Butyl 3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-iodobenzoate | |
CAS RN |
173406-17-2 | |
Record name | tert-Butyl 3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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